molecular formula C14H10ClN3O2S B2782809 N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide CAS No. 920422-63-5

N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide

Cat. No. B2782809
CAS RN: 920422-63-5
M. Wt: 319.76
InChI Key: LUFKPFUJMNTVKK-UHFFFAOYSA-N
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Description

“N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide” is a chemical compound that belongs to the class of pyrido[1,2-a]pyrimidines . It’s a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%). This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .

Scientific Research Applications

Synthesis and Biological Activity

N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide represents a core structure for the synthesis of various heterocyclic compounds with significant biological activities. Research has explored the synthesis of novel compounds derived from similar chemical structures, demonstrating their potential as anti-inflammatory, analgesic, and antimicrobial agents. These synthesized compounds exhibit inhibitory activities against cyclooxygenase enzymes, suggesting their potential in medical applications for treating conditions related to inflammation and pain. Notably, some derivatives have shown high selectivity for COX-2 inhibition, alongside notable analgesic and anti-inflammatory effects, comparable to standard drugs such as sodium diclofenac (Abu‐Hashem et al., 2020).

Antimicrobial Properties

Further research into compounds with a similar backbone to N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide has identified their potential as antimicrobial agents. Studies have synthesized and evaluated the biological activity of these compounds, revealing significant antimicrobial efficacy against a range of Gram-positive and Gram-negative bacteria. This research underscores the potential of these compounds in the development of new antibiotic and antibacterial drugs, addressing the growing concern of antibiotic resistance (Ahmed, 2007).

Antimicrobial and Anti-inflammatory Agents

The exploration of thienopyrimidine derivatives, with structural similarities to N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide, has led to the discovery of compounds with remarkable antimicrobial and anti-inflammatory activities. These studies have synthesized new series of thieno[2,3-d]pyrimidine heterocyclic compounds, testing them as antimicrobial and anti-inflammatory agents. The results have shown that these compounds possess significant activity against fungi, bacteria, and inflammation, highlighting their potential as bioactive compounds for developing new therapeutic agents (Tolba et al., 2018).

properties

IUPAC Name

N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2S/c1-8-12(17-13(19)10-3-2-6-21-10)14(20)18-7-9(15)4-5-11(18)16-8/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFKPFUJMNTVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide

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